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molecular formula C14H23NO B1593915 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 6073-20-7

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No. B1593915
M. Wt: 221.34 g/mol
InChI Key: BESJCRMQEYZHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556630

Procedure details

2-Amino-4-tert-octylphenol was refluxed by heating in a mixture of acetonitrile and acetic anhydride to synthesize Intermediate B having the melting point of 176° to 177° C. in a yield of 70%. 26.3 g of 2-acetamido-4-tert-octylphenol thus obtained was dissolved in 200 ml of chloroform, the solution was cooled to 0° to 5° C. to which was added 8.1 g of sulfur monochloride (S2Cl2) and the mixture was stirred for 2 hours. Water was added to the reaction solution, and the chloroform layer was thoroughly washed with water and then concentrated. The residue was dissolved in 50 ml of dimethylformamide without purification and isolation, to the solution were added 16.6 g of anhydrous potassium carbonate and 23 g of butyl bromide and the mixture was heated at 100° C. for 3 hours. After the reaction, 300 ml of ethyl acetate and 200 ml of water were added to the reaction mixture and extracted. The ethyl acetate layer was concentrated and the residue was crystallized from acetonitrile to obtain 15.8 g of Intermediate D having the melting point of 150° to 153° C. 15.8 g of Intermediate D thus obtained was dissolved in a mixture of 100 ml of ethanol and 10 ml of 6N hydrochloric acid and the mixture was stirred at 40° to 50° C. for 1 hour whereby the acetyl group of Intermediate D was quantitatively hydrolized. The reaction solution was poured into ice water and the precipitate thus formed was collected by filtration and dried to obtain 14 g of Intermediate E. 14 g of Intermediate E thus obtained was dissolved in 100 ml of pyridine, to the solution was added 5.7 g of methanesulfonyl chloride in a nitrogen atmosphere and the mixture was stirred at room temperature for 2 hours. The reaction solution was poured into ice water, the oily product thus precipitated was separated by decantation and dissolved in 200 ml of ethyl acetate. The solution was thoroughly washed with an aqueous acidic solution of acetic acid. The ethyl acetate was concentrated and the residue was crystallized from a mixture of hexane and ethyl acetate to obtain 9.3 g of Intermediate F having a melting point of 102° to 103° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[OH:16].[C:17](OC(=O)C)(=[O:19])[CH3:18]>C(#N)C>[C:17]([NH:1][C:2]1[CH:7]=[C:6]([C:8]([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:9])[CH3:10])[CH:5]=[CH:4][C:3]=1[OH:16])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
Step Two
Name
Intermediate B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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